molecular formula C25H34N2O3 B11477026 Methyl 6-[2-(3,5-dimethyladamantan-1-YL)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate

Methyl 6-[2-(3,5-dimethyladamantan-1-YL)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B11477026
M. Wt: 410.5 g/mol
InChI Key: KXTKHVFTXXIWNP-UHFFFAOYSA-N
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Description

Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate is a complex organic compound featuring a unique structure that combines adamantane and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps:

    Formation of the Adamantane Derivative: The starting material, 3,5-dimethyladamantane, is synthesized through a series of alkylation reactions.

    Acetamido Group Introduction: The adamantane derivative is then reacted with acetic anhydride to introduce the acetamido group.

    Tetrahydroquinoline Synthesis: The tetrahydroquinoline ring is formed via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the adamantane derivative with the tetrahydroquinoline intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its rigid structure and multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The adamantane moiety is known for its ability to interact with biological membranes, enhancing the bioavailability of the compound.

Medicine

Medicinally, this compound and its derivatives are explored for their antiviral, antibacterial, and anticancer properties. The structural features of the compound allow it to interact with various biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional diversity.

Mechanism of Action

The mechanism of action of Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances membrane permeability, while the tetrahydroquinoline ring can interact with active sites of enzymes, inhibiting their activity. This dual functionality allows the compound to modulate various biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    Memantine: An adamantane derivative used as an NMDA receptor antagonist.

    Amantadine: Another adamantane derivative with antiviral properties.

    Tetrahydroquinoline Derivatives: Compounds with similar ring structures used in various medicinal applications.

Uniqueness

What sets Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate apart is the combination of the adamantane and tetrahydroquinoline moieties, providing a unique structural framework that enhances its biological activity and stability. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 6-[[2-(3,5-dimethyl-1-adamantyl)acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C25H34N2O3/c1-23-10-17-11-24(2,14-23)16-25(12-17,15-23)13-21(28)26-19-6-7-20-18(9-19)5-4-8-27(20)22(29)30-3/h6-7,9,17H,4-5,8,10-16H2,1-3H3,(H,26,28)

InChI Key

KXTKHVFTXXIWNP-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CC(=O)NC4=CC5=C(C=C4)N(CCC5)C(=O)OC)C

Origin of Product

United States

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